4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline]
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Overview
Description
4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains a quinazoline moiety, a cyclohexane ring, and a 4-fluorobenzylthio group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multiple steps, including the formation of the quinazoline core, the introduction of the spiro cyclohexane ring, and the attachment of the 4-fluorobenzylthio group. Common synthetic methods include:
Cyclization Reactions: Formation of the quinazoline core through cyclization of appropriate precursors.
Spiro Formation: Introduction of the spiro cyclohexane ring using suitable reagents and conditions.
Thioether Formation: Attachment of the 4-fluorobenzylthio group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to sulfoxides or sulfones.
Reduction: Reduction of the quinazoline core to form dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions to achieve desired substitutions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] involves its interaction with specific molecular targets and pathways. The quinazoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The 4-fluorobenzylthio group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole: Contains a similar 4-fluorobenzylthio group but with a different core structure.
3-Thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine: Features a quinazoline moiety and a thioether group but with a triazole ring.
Uniqueness
4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of the quinazoline core, cyclohexane ring, and 4-fluorobenzylthio group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2S/c21-16-10-8-15(9-11-16)14-24-19-17-6-2-3-7-18(17)22-20(23-19)12-4-1-5-13-20/h2-3,6-11,22H,1,4-5,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCWPZXPXHMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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